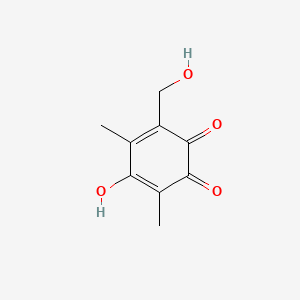
Shanorellin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shanorellin is a member of the class monohydroxy-1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogens at positions 2, 3, 5 and 6 are replaced by hydroxy, methyl, methyl and hydroxymethyl groups, respectively. It is a secondary metabolite synthesized by several fungi of the Ascomycota phylum. It has a role as a fungal metabolite. It is a diol, a beta-hydroxy ketone and a member of monohydroxy-1,4-benzoquinones.
科学的研究の応用
Biosynthetic Pathway and Production
Recent studies have elucidated the biosynthetic pathway of shanorellin, revealing that it is synthesized from four molecules of acetate through a series of enzymatic reactions involving polyketide synthases and tailoring enzymes. The activation of the gene cluster responsible for this compound production was achieved by overexpressing the transcription factor CgsG, which led to increased yields of the compound .
Pharmaceutical Applications
- Antimicrobial Properties :
- Antioxidant Activity :
- Potential in Cancer Therapy :
Agricultural Applications
- Biopesticide Development :
- Plant Growth Promotion :
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against several bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Biopesticide Application
In field trials, this compound was applied to crops affected by fungal infections. The results showed a significant reduction in disease incidence compared to untreated controls, suggesting its viability as a biopesticide in organic farming systems.
特性
CAS番号 |
22631-97-6 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O4/c1-4-6(3-10)9(13)8(12)5(2)7(4)11/h10-11H,3H2,1-2H3 |
InChIキー |
NIZXGIRUXUPPCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)C(=C1O)C)CO |
正規SMILES |
CC1=C(C(=O)C(=O)C(=C1O)C)CO |
同義語 |
2,6-dimethyl-3-hydroxymethyl-5-hydroxy-1,4-benzoquinone shanorellin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















